![molecular formula C16H23ClN2O B162129 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 786581-55-3](/img/structure/B162129.png)
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AH 8532 implica la reacción de cloruro de 3-clorobenzoílo con 1-(dimetilamino)ciclohexilmetanol en presencia de una base como la trietilamina . La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a un rango de temperatura de 0-5°C para controlar la naturaleza exotérmica de la reacción . El producto resultante se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna .
Métodos de producción industrial
La producción industrial de AH 8532 sigue una ruta sintética similar pero a una escala mayor. El proceso implica el uso de solventes y reactivos de grado industrial, y la reacción se lleva a cabo en reactores grandes con controles precisos de temperatura y presión . El proceso de purificación puede implicar pasos adicionales como la destilación y la cristalización para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
AH 8532 experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de cloro en el anillo de benzamida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido a temperatura ambiente.
Reducción: Hidruro de litio y aluminio en éter anhidro a temperatura de reflujo.
Sustitución: Hidróxido de sodio en etanol acuoso a temperaturas elevadas.
Productos principales
Oxidación: El producto principal es el ácido carboxílico correspondiente.
Reducción: El producto principal es el alcohol correspondiente.
Sustitución: El producto principal es la benzamida sustituida.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
AH-7921 belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines. Its mechanism of action primarily involves agonistic activity at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), mimicking the effects of endogenous opioids. This interaction leads to analgesic effects, making it a candidate for pain relief therapies. Additionally, its structural features allow for modulation of receptor binding and selectivity, which are crucial for therapeutic development .
Pain Management
AH-7921 was initially developed as a potential analgesic. Its high affinity for opioid receptors suggests that it could effectively manage acute and chronic pain conditions. Studies have indicated that compounds like AH-7921 can provide significant analgesic effects comparable to traditional opioids while potentially offering a different side effect profile .
Radiotracer Development
Recent research has explored the use of AH-7921 derivatives in positron emission tomography (PET) imaging. Specifically, the compound's scaffold has been utilized to develop radiotracers that can visualize opioid receptor occupancy in vivo, which is vital for understanding pain mechanisms and evaluating new analgesic drugs . The synthesis of fluorinated analogs such as [^18F]3b and [^18F]3e demonstrated promising results in binding affinity and selectivity for MOR, enabling detailed imaging studies in animal models.
Table 1: Binding Affinities of AH-7921 Derivatives
Compound | Receptor Type | Binding Affinity (nM) |
---|---|---|
3b | MOR | 86 |
3e | MOR | 50 |
3b | KOR | 84 |
3e | KOR | 40 |
This table summarizes the binding affinities of various derivatives of AH-7921 at key opioid receptors, indicating their potential effectiveness as analgesics or research tools.
Table 2: In Vitro Pharmacological Activity
Compound | IC50 (nM) Thalamus | IC50 (nM) Striatum | IC50 (nM) Presubiculum |
---|---|---|---|
3b | 831 | 887 | 1080 |
3e | 485 | 250 | 286 |
This table presents the half-maximal inhibitory concentration (IC50) values for AH-7921 derivatives across different brain regions, illustrating their potency in displacing radioligands from opioid receptors.
Case Study 1: Opioid Receptor Imaging
A study conducted using rat brain tissue sections demonstrated the efficacy of [^18F]3e in visualizing MOR activity through autoradiography techniques. The results indicated that both [^18F]3b and [^18F]3e exhibited high selectivity for MOR, with significant displacement of radioligands at concentrations relevant to therapeutic use. This imaging capability is crucial for advancing our understanding of opioid pharmacology and developing new analgesics .
Case Study 2: Comparative Analysis with Traditional Opioids
In comparative pharmacological studies, AH-7921 was evaluated against traditional opioids such as morphine and fentanyl. Results indicated that while AH-7921 provides comparable analgesic effects, it may exhibit a different side effect profile, potentially reducing risks associated with opioid use such as addiction and respiratory depression .
Mecanismo De Acción
AH 8532 ejerce sus efectos uniéndose al receptor opioide mu en el sistema nervioso central . Esta unión inhibe la liberación de neurotransmisores involucrados en la transmisión del dolor, reduciendo así la percepción del dolor . El compuesto también activa vías de señalización intracelular que conducen a la modulación de las señales de dolor .
Comparación Con Compuestos Similares
Compuestos similares
AH 7921: Otro opioide sintético con propiedades analgésicas similares.
U-47700: Un opioide sintético con un mecanismo de acción similar.
Fentanilo: Un opioide sintético bien conocido con potentes efectos analgésicos.
Unicidad
AH 8532 es único debido a su estructura química específica, que permite la unión selectiva al receptor opioide mu . Esta selectividad da como resultado potentes efectos analgésicos con potencialmente menos efectos secundarios en comparación con otros opioides .
Actividad Biológica
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is a synthetic opioid that has garnered attention for its potential analgesic properties and psychoactive effects. This compound belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines and exhibits significant binding affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) . Understanding its biological activity is crucial for assessing both its therapeutic potential and risks associated with misuse.
Chemical Structure and Properties
The chemical structure of AH-7921 features a central cyclohexyl ring, a dimethylamino group, and a chlorinated benzamide moiety. The presence of the chlorine atom at the 3-position of the benzene ring is particularly important for its pharmacological activity .
AH-7921 primarily acts as an agonist at the MOR, which is responsible for its analgesic effects. It also shows activity at KOR but to a lesser extent. The compound has been characterized as having a potency several times greater than codeine, with some studies indicating it can be as effective as morphine in certain animal models .
Pharmacological Characterization
Research indicates that AH-7921 has a moderate binding affinity for opioid receptors, with EC50 values ranging from 1 to 100 nM in various studies . The compound's efficacy and safety profile have been evaluated through various in vitro and in vivo studies:
Table 1: Binding Affinity and Efficacy of AH-7921
Receptor Type | Binding Affinity (Ki, nM) | Efficacy |
---|---|---|
μ-opioid (MOR) | 3.3 ± 0.33 | High |
κ-opioid (KOR) | 16 ± 3.9 | Moderate |
δ-opioid (DOR) | Not extensively studied | - |
Case Studies
Several case studies have highlighted the risks associated with AH-7921 use. Notably, it has been implicated in fatalities linked to overdose, demonstrating respiratory depression similar to that of morphine but with potentially higher potency . In one case, multiple substances were found alongside AH-7921 in toxicology reports, complicating the assessment of its direct impact on mortality.
Example Case Study
In a forensic analysis conducted on several deaths associated with synthetic opioids, AH-7921 was identified as a contributing factor in multiple cases. The analysis revealed that many victims had also consumed other psychoactive substances, indicating a poly-drug use scenario that complicates the clinical picture .
Safety Profile and Toxicology
The safety profile of AH-7921 remains inadequately characterized. While it exhibits analgesic properties, it also poses significant risks of respiratory depression and potential for addiction. Animal studies suggest that doses effective for pain relief are closely aligned with those causing adverse effects .
Adverse Effects Observed:
- Respiratory depression
- Sedation
- Potential for abuse
Propiedades
IUPAC Name |
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYYIJPVLTYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342409 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786581-55-3 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.